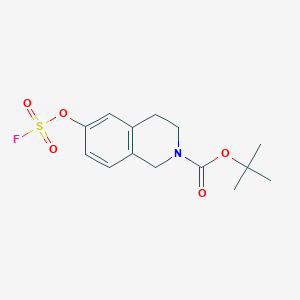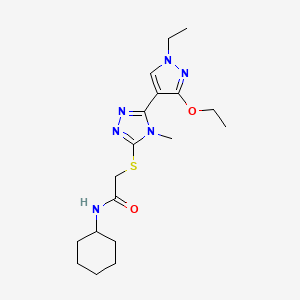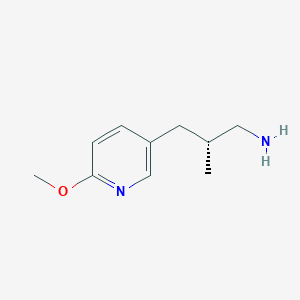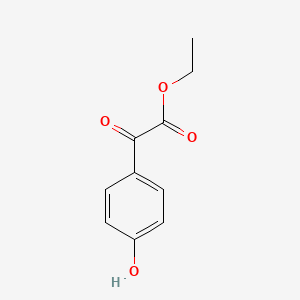
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of β-keto esters. This compound is characterized by the presence of both electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis. It is commonly used in the synthesis of various medicinal compounds and has applications in different fields such as chemistry, biology, and industry.
Mechanism of Action
Target of Action
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is a complex organic compoundFor instance, a compound named 3-ETHYL-2-(4-HYDROXYPHENYL)-2H-INDAZOL-5-OL has been found to interact with the Estrogen receptor alpha and Nuclear receptor coactivator 2 .
Biochemical Pathways
For instance, a compound named 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol has been found to interact with Leukotriene A-4 hydrolase , which plays a role in the leukotriene biosynthesis pathway.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is present. For instance, the compound’s stability and activity could be affected by the presence of enzymes, other metabolites, or changes in cellular pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate can be synthesized through the transesterification of β-keto esters. One common method involves the reaction of ethyl acetoacetate with 4-hydroxybenzaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of an enol intermediate .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process. Catalysts such as silica or SAFI (silica-alumina-ferric oxide) are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic esters.
Scientific Research Applications
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate can be compared with other similar compounds such as:
Bisphenol A: Both compounds contain phenolic groups, but bisphenol A is primarily used in the production of plastics.
Phenolic Antioxidants: These compounds share similar antioxidant properties but differ in their chemical structures and specific applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it an important intermediate in organic synthesis and a valuable compound for scientific research.
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSXZYDBNQVSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
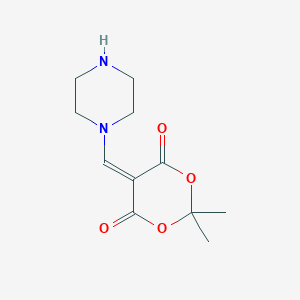
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)
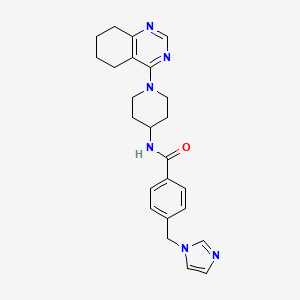
![[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone](/img/structure/B2745235.png)
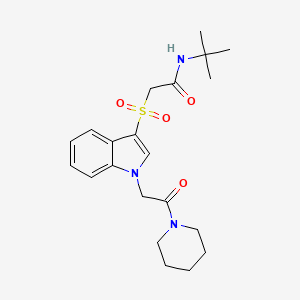

![N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2745239.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2745241.png)
![3,4,5-trimethoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2745242.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2745245.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2745246.png)
